molecular formula C15H12BrNO5S B475617 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 432006-20-7

2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B475617
CAS No.: 432006-20-7
M. Wt: 398.2g/mol
InChI Key: YEYFCBYBNAGGTE-UHFFFAOYSA-N
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Description

2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate is an organic compound with the chemical formula C15H12BrNO5S and a molecular weight of 398.23 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, an acetylamino group, and a benzenesulfonate moiety. It is typically used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate generally involves multiple steps, including bromination, formylation, and sulfonation reactions. The specific synthetic route and reaction conditions can vary, but a common approach includes:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively, while the acetylamino group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoroacetanilide: Similar in structure but contains a fluorine atom instead of a formyl group.

    4-Acetylamino-2-bromobenzenesulfonate: Similar but lacks the formyl group.

    2-Bromo-4-formylphenyl benzenesulfonate: Similar but lacks the acetylamino group.

Uniqueness

2-Bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5S/c1-10(19)17-12-3-5-13(6-4-12)23(20,21)22-15-7-2-11(9-18)8-14(15)16/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYFCBYBNAGGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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